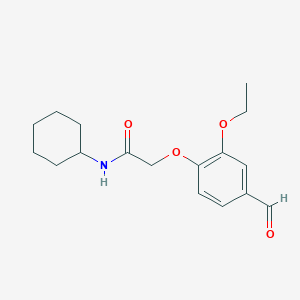

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide

Description

Development and Discovery of Phenoxy Acetamide Derivatives

Phenoxy acetamide derivatives have emerged as a critical scaffold in medicinal chemistry due to their structural versatility and broad pharmacological activities. The foundational synthesis of phenoxy acetic acid, achieved through the nucleophilic substitution of phenol with chloroacetic acid under basic conditions, laid the groundwork for subsequent derivatization. Early work by Shaukath et al. demonstrated the utility of microwave-assisted synthesis in generating phenoxy oxazoline derivatives, which exhibited enhanced bioactivity compared to their precursors.

The evolution toward acetamide derivatives began with coupling phenoxy acetic acids with amines, as exemplified by the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide using TBTU as a coupling agent. This approach enabled the introduction of diverse substituents, optimizing interactions with biological targets. High-throughput screening efforts, such as those identifying N-phenylphenoxyacetamides as EthR inhibitors for tuberculosis treatment, further accelerated the discovery of novel derivatives. Recent advances include the development of 2-phenoxyacetamide analogues as potent monoamine oxidase (MAO) inhibitors, with compound 21 achieving IC50 values of 0.018 μM against MAO-A.

Position of N-Cyclohexyl-2-(2-Ethoxy-4-Formylphenoxy)Acetamide in Medicinal Chemistry

This compound (CAS: 336174-18-6) represents a structurally optimized derivative within the phenoxy acetamide family. Its design incorporates three strategic modifications:

- Cyclohexyl group : Introduced to enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) drug candidates.

- Ethoxy substituent : Positioned ortho to the phenoxy linkage, this group sterically shields the acetamide bond from enzymatic degradation.

- Formyl moiety : At the para position, this electrophilic group enables further functionalization via Schiff base formation, a feature exploited in prodrug strategies.

This compound’s structural attributes align with trends in targeting protein-protein interactions, particularly in oncology and neurodegenerative diseases. Its formyl group mirrors motifs found in macrocyclic inhibitors of Mcl-1, a pro-survival Bcl-2 family protein, though direct activity remains unconfirmed.

Structural Classification and Relationship to Related Compounds

This compound belongs to the N-alkylphenoxy acetamide subclass, distinguished by its:

- Phenoxy core : Shared with herbicidal agents like 2,4-D, but modified for pharmacological use.

- Acetamide linker : Provides conformational flexibility, allowing adaptation to binding pockets.

- Substituent profile :

Table 2: Structural Comparison with Analogues

The ethoxy and formyl groups introduce steric and electronic effects distinct from simpler methyl or halogen substituents. Molecular modeling suggests the formyl group could engage in hydrogen bonding with catalytic lysine residues in MAO isoforms, analogous to interactions observed in co-crystallized inhibitors.

Properties

IUPAC Name |

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-2-21-16-10-13(11-19)8-9-15(16)22-12-17(20)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGVFPDAYNZWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-(2-ethoxy-4-formylphenoxy)acetic acid with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-cyclohexyl-2-(2-ethoxy-4-carboxyphenoxy)acetamide.

Reduction: Formation of N-cyclohexyl-2-(2-ethoxy-4-hydroxyphenoxy)acetamide.

Substitution: Formation of N-cyclohexyl-2-(2-substituted-4-formylphenoxy)acetamide.

Scientific Research Applications

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Assumed based on substituent analysis; †Calculated from analogous structures.

Structural and Electronic Effects

- Electron-donating vs. The formyl group (electron-withdrawing) enhances reactivity for nucleophilic additions (e.g., condensation reactions) .

- R-group variations: Cyclohexyl: Imparts conformational flexibility and moderate lipophilicity (logP ~2.2, extrapolated from ). Chloro-methylphenyl: Combines electronic (Cl) and hydrophobic (CH₃) effects, favoring interactions with aromatic protein pockets .

Biological Activity

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group, an ethoxy group, and a phenoxy moiety with a formyl substituent. Its structure suggests reactivity that can be exploited for various biological applications. The compound's ability to form hydrogen bonds and hydrophobic interactions with biological targets plays a crucial role in its activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in the activity or function of these proteins, which is essential for its therapeutic potential. The exact pathways depend on the specific application context, but it is generally understood that the compound may modulate enzyme activity through competitive inhibition or allosteric modulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, preliminary tests show that the compound has an IC50 value indicating effective inhibition of tumor cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 (Colon Cancer) | 15 | Moderate cytotoxicity |

| HEP2 (Epdermoid Carcinoma) | 10 | High cytotoxicity |

| WI38 (Normal Lung Cells) | >50 | Low cytotoxicity |

These findings suggest that while the compound effectively targets cancer cells, it exhibits lower toxicity towards normal cells, highlighting its potential as a selective anticancer agent .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results in inhibiting the activity of certain kinases and proteases that are often overexpressed in tumors. This inhibition can disrupt signaling pathways critical for cancer cell survival and proliferation.

Case Studies

- Study on Anticancer Activity : A study conducted on the efficacy of this compound against various cancer cell lines revealed its potential as an anticancer agent. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability across multiple cancer types.

- Mechanistic Insights : Another investigation focused on understanding the molecular interactions between this compound and target proteins using molecular docking studies. The results provided insights into binding affinities and suggested potential pathways through which the compound exerts its effects .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and purity of N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide?

- Methodological Answer :

- Spectroscopic Characterization : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, IR peaks at ~1700 cm⁻¹ confirm the formyl group (C=O stretch), while NMR can resolve cyclohexyl protons (δ 1.2–2.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃ and δ 3.4–4.0 ppm for OCH₂) .

- Chromatographic Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to assess purity (>98%) and identify impurities. Retention times and peak symmetry are key metrics .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Stepwise Synthesis :

Phenolic Substitution : React 2-ethoxy-4-formylphenol with chloroacetyl chloride in the presence of NaHCO₃ to form 2-(2-ethoxy-4-formylphenoxy)acetyl chloride.

Amide Coupling : Treat the intermediate with cyclohexylamine in dichloromethane (DCM) under reflux (40–50°C, 6–8 hours).

- Optimization : Catalytic triethylamine (TEA) enhances coupling efficiency, while controlled pH (7–8) minimizes side reactions. Typical yields range from 65–75% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Assay Validation : Cross-validate results using standardized protocols (e.g., MTT assays for cytotoxicity, IC₅₀ calculations). Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and solvent controls (DMSO <0.1%) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing the formyl group with methoxy or nitro groups). Tabulate activities:

| Substituent | Biological Activity (IC₅₀, μM) | Target Protein |

|---|---|---|

| Formyl (reference) | 12.3 ± 1.2 | EGFR Kinase |

| Methoxy | >50 | Inactive |

| Nitro | 8.9 ± 0.8 | Enhanced |

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR or COX-2). Validate with SPR (Surface Plasmon Resonance) for binding kinetics .

Q. What computational strategies are optimal for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- In Silico ADME Prediction :

- LogP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (predicted LogP = 2.2–2.5), indicating moderate blood-brain barrier penetration.

- Metabolic Stability : Apply Cytochrome P450 inhibition models (e.g., CYP3A4) via Schrödinger’s QikProp.

- Toxicity Profiling : Leverage ProTox-II to predict hepatotoxicity (Probability = 0.72) and mutagenicity (Ames test negative) .

Q. How does the formyl group in this compound influence its reactivity in derivatization?

- Methodological Answer :

- Nucleophilic Additions : The formyl group undergoes condensation with hydrazines (e.g., to form hydrazones) or amines (e.g., Schiff base formation). Optimize in ethanol/glacial acetic acid (1:1) at 60°C for 2 hours.

- Reduction Reactions : Catalytic hydrogenation (H₂/Pd-C) converts the formyl group to a hydroxymethyl group, altering solubility (LogD decreases by ~0.8 units). Monitor by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.